molecular formula C12H16N2O2 B8803978 5,6-Dimethoxy-1H-indole-3-ethylamine CAS No. 31363-68-5

5,6-Dimethoxy-1H-indole-3-ethylamine

Cat. No. B8803978
CAS RN: 31363-68-5
M. Wt: 220.27 g/mol
InChI Key: RUBWDHXESZEALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-1H-indole-3-ethylamine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dimethoxy-1H-indole-3-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethoxy-1H-indole-3-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

31363-68-5

Product Name

5,6-Dimethoxy-1H-indole-3-ethylamine

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(5,6-dimethoxy-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C12H16N2O2/c1-15-11-5-9-8(3-4-13)7-14-10(9)6-12(11)16-2/h5-7,14H,3-4,13H2,1-2H3

InChI Key

RUBWDHXESZEALO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN2)CCN)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of AlH3 in THF was prepared by dropwise addition of a solution of 0.52 ml (0.98 g, 10 mmol) of 100% H2SO4 in 4 ml of THF to a mixture of 0.76 g (20 mmol) of LiAlH4 and 20 ml of THF. Without removing the precipitated Li2SO4, a solution of 0.5 g (2.33 mmol) of 5,6-dimethoxy-3-indoleacetonitrile in 4 ml of THF was added over 30 min period. after stirring for another hour, the excess hydride was destroyed by the addition of small chips of ice. Most of the supernatant THF solution was decanted (setting aside most of the THF at this point greatly reduces emulsion formation in the subsequent extraction). The precipitated aluminum salts were treated with cold 20% NaOH, and the resulting cloudy solution was extracted with CHCl3. These extracts were combined with the THF solution, washed with NaCl solution, and dried over Na2SO4. The solvents were removed, and the residue was triturated with Et2-pentane. The crystalline product was washed with hot Et2O-Skelly B and dried, giving 0.44 g (83%) of pure 5,6-dimethoxytryptamine.
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.